
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the growth of cancer cells by inducing apoptosis. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride in lab experiments is its high potency and selectivity towards certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these enzymes and receptors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride. One direction is to study its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance their effectiveness. Furthermore, research can be done to improve the solubility of this compound in water, which would make it more versatile in lab experiments.
Synthesis Methods
The synthesis of 2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride involves the reaction of 2-thiophenecarboxylic acid and 2-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The intermediate product is then reacted with 5-methyl-1H-imidazole-4-carboxaldehyde to yield the final product. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
2(1H)-Pyridinone, 1-((5-methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-, monohydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been studied for its potential use in organic electronics and optoelectronics.
properties
CAS RN |
143075-33-6 |
|---|---|
Molecular Formula |
C14H14ClN3OS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-3-thiophen-2-ylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-10-12(16-9-15-10)8-17-6-2-4-11(14(17)18)13-5-3-7-19-13;/h2-7,9H,8H2,1H3,(H,15,16);1H |
InChI Key |
XBRNVNVZXOQKFA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
Canonical SMILES |
CC1=C(N=CN1)CN2C=CC=C(C2=O)C3=CC=CS3.Cl |
Other CAS RN |
143075-33-6 |
synonyms |
1-((5-Methyl-1H-imidazol-4-yl)methyl)-3-(2-thienyl)-2(1H)-pyridinone m onohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



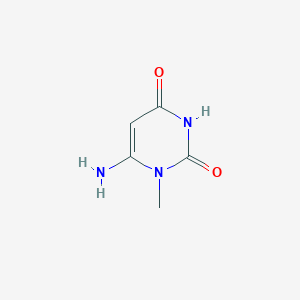
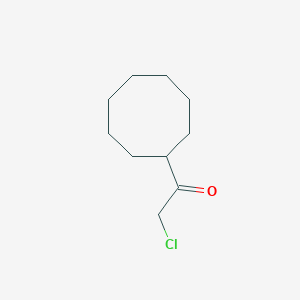

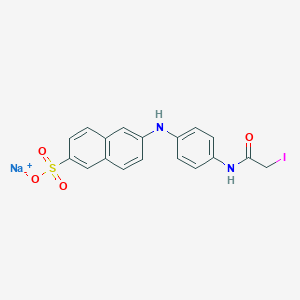
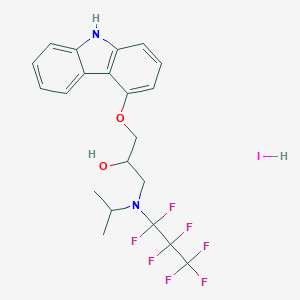
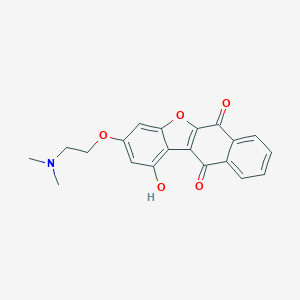
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)


![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)

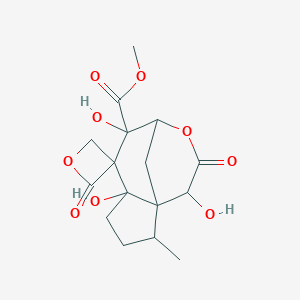
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)
